molecular formula C7H11N3 B13114489 N-Methyl-1-(6-methylpyrazin-2-yl)methanamine

N-Methyl-1-(6-methylpyrazin-2-yl)methanamine

Cat. No.: B13114489
M. Wt: 137.18 g/mol
InChI Key: AEJCZAAJTKJKBV-UHFFFAOYSA-N
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Description

N-Methyl-1-(6-methylpyrazin-2-yl)methanamine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(6-methylpyrazin-2-yl)methanamine typically involves the reaction of 6-methylpyrazine-2-carbaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Starting Materials: 6-methylpyrazine-2-carbaldehyde and methylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(6-methylpyrazin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-Methyl-1-(6-methylpyrazin-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(6-methylpyrazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-Methyl-1-(6-methylpyrazin-2-yl)methanamine can be compared with other similar compounds, such as:

    N-Methyl-1-(1-methylpiperidin-2-yl)methanamine: This compound has a similar structure but with a piperidine ring instead of a pyrazine ring.

    N-Methyl-1-(6-methylpyridin-2-yl)methanamine: This compound has a pyridine ring instead of a pyrazine ring.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N-methyl-1-(6-methylpyrazin-2-yl)methanamine

InChI

InChI=1S/C7H11N3/c1-6-3-9-5-7(10-6)4-8-2/h3,5,8H,4H2,1-2H3

InChI Key

AEJCZAAJTKJKBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)CNC

Origin of Product

United States

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